N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide
Description
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is an acetamide derivative featuring a 4-aminophenyl group linked via an acetamide bridge to a 4-(tert-butyl)phenoxy moiety. This compound is of interest due to its structural similarity to bioactive molecules targeting inflammation, cancer, and neurological disorders.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(4-tert-butylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-18(2,3)13-4-10-16(11-5-13)22-12-17(21)20-15-8-6-14(19)7-9-15/h4-11H,12,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDIQSCLGFUYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide typically involves the following steps:
Formation of 4-(tert-butyl)phenol: This can be achieved through the alkylation of phenol with tert-butyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of 4-(tert-butyl)phenoxyacetic acid: The 4-(tert-butyl)phenol is then reacted with chloroacetic acid under basic conditions to form 4-(tert-butyl)phenoxyacetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenoxy and amino groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy and amino derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is relevant for conditions such as obesity and diabetes.
- Receptor Modulation : Its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders.
Biological Studies
Research indicates that this compound can modulate biochemical pathways through:
- Hydrogen Bond Formation : The amine group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
- Hydrophobic Interactions : The tert-butyl group contributes to hydrophobic interactions, which can stabilize the compound's binding to target proteins.
Materials Science
The compound is also studied for its properties in the development of new materials, particularly in:
- Polymer Chemistry : Its unique structure may lead to the creation of novel polymers with enhanced physical properties.
- Coatings and Resins : The chemical stability and reactivity of this compound make it suitable for use in protective coatings.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study investigated the inhibitory effects of this compound on 11β-HSD1, an enzyme linked to metabolic syndrome. Results indicated significant inhibition, suggesting therapeutic potential for metabolic disorders .
- Neurological Research : Research focused on the compound's interaction with neurotransmitter receptors demonstrated its potential role in modulating pathways associated with Alzheimer's disease .
- Material Development : Investigations into the use of this compound in polymer formulations showed improved mechanical properties compared to traditional materials, indicating its utility in advanced material applications .
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide involves its interaction with specific molecular targets. The amino and phenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
N-(4-Aminophenyl)-2-[2,4-di(tert-butyl)phenoxy]-acetamide (CAS 1020055-65-5)
- Structural Difference: Incorporates two tert-butyl groups at the 2- and 4-positions of the phenoxy ring instead of one.
- Steric Effects: Additional tert-butyl group may hinder binding to flat enzymatic pockets, altering biological activity.
N-tert-butyl-2-(4-cyano-2-methoxyphenoxy)acetamide (CAS 923249-75-6)
- Structural Difference: Replaces the tert-butyl group with a cyano and methoxy substituent.
- Polar Surface Area (PSA): Higher PSA (71.4 Ų) due to methoxy and cyano groups, improving solubility but reducing blood-brain barrier penetration .
Modifications on the Aminophenyl Group
N-(4-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide
- Structural Difference: Adds a methyl group at the 2-position of the aminophenyl ring.
- Impact :
N-(3-Fluorophenyl)-2-({4-(4-methoxyphenyl)-5-[4-(tert-butyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (CAS 499103-14-9)
- Structural Difference: Replaces the aminophenyl group with a 3-fluorophenyl moiety and introduces a triazolylsulfanyl linker.
- Impact: Fluorine Effects: Enhances electronegativity and metabolic stability.
Functional Group Replacements in the Acetamide Chain
Thiazolidinedione Derivatives (e.g., Compounds 73–75 in )
- Structural Difference : Replaces the acetamide with a thiazolidinedione (TZD) ring.
- Impact :
ML300-Derived Inhibitors (e.g., Compound 12 in )
- Structural Difference: Incorporates a benzotriazole group instead of the tert-butylphenoxy moiety.
- Impact: Non-covalent Binding: Benzotriazole may engage in π-π stacking and van der Waals interactions, improving binding to hydrophobic enzyme pockets. Synthetic Complexity: Multi-step synthesis reduces yield (e.g., 51% for compound 32 in ) compared to simpler acetamides .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by an amine group, a phenoxy group, and a tert-butyl substitution. Its molecular formula is , with a molecular weight of 298.38 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence its pharmacokinetic properties.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is crucial for its potential therapeutic effects in various diseases.
- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses, particularly in metabolic and inflammatory processes.
Anticancer Activity
Research has indicated that derivatives of this compound possess notable anticancer properties. A study evaluated various derivatives against approximately 60 human tumor cell lines, revealing promising results for compounds structurally related to this compound . The compound's ability to inhibit tumor growth suggests potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have shown that similar compounds exhibit effectiveness against various bacterial strains, suggesting that this compound may share these properties .
Research Findings and Case Studies
- Synthesis and Evaluation : A comprehensive study synthesized several derivatives based on the core structure of this compound and evaluated their biological activities. Among these, certain derivatives demonstrated enhanced anticancer activity against resistant cancer cell lines .
- In Vitro Studies : In vitro assays have shown that the compound can significantly inhibit the proliferation of specific cancer cell lines, indicating a potential mechanism involving apoptosis induction or cell cycle arrest .
- Pharmacological Applications : The compound has been explored for its role as a biochemical probe in studying enzyme activities and protein interactions, which could provide insights into disease mechanisms and therapeutic targets.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide | Structure | Exhibits neuroprotective effects; targets β3-adrenergic receptors. |
| N-(4-Aminophenyl)-4-tert-butyl-N-methylbenzamide | Structure | Similar structural features but different pharmacological profile. |
| N,N’-Bis(4-aminophenyl)terephthalamide | Structure | Investigated for distinct anticancer properties. |
Q & A
Q. What are the optimal synthetic routes for N-(4-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves coupling 4-aminophenol with a tert-butylphenoxy acetic acid derivative. Key steps include:
- Starting Materials : 4-aminophenol and 4-(tert-butyl)phenol, activated as chloroacetate or bromide intermediates.
- Reaction Conditions : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysis in polar solvents (ethanol/methanol) under reflux (60–80°C) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%). Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. How can the structural integrity of this compound be confirmed?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H NMR (DMSO-d6) should show characteristic peaks: δ 6.5–7.2 ppm (aromatic protons), δ 1.3 ppm (tert-butyl group), δ 2.1 ppm (acetamide methyl) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the tert-butylphenoxy and aminophenyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., enzyme inhibition vs. no effect)?
Methodological Answer: Contradictions often arise from assay variability. Address this by:
- Standardizing Assays : Use consistent enzyme concentrations (e.g., 10 nM COX-2) and substrate saturation levels .
- Control for Solubility : Pre-dissolve the compound in DMSO (<1% final concentration) to avoid aggregation .
- Orthogonal Validation : Pair enzymatic assays with cellular models (e.g., LPS-induced IL-6 suppression in macrophages) .
- Structural Analogs : Compare activity with derivatives (e.g., 4-chloro or 4-fluoro phenoxy variants) to identify critical substituents .
Q. What experimental strategies are recommended for studying the compound’s pharmacokinetics (PK) in preclinical models?
Methodological Answer:
- In Vitro ADME :
- Metabolic Stability : Incubate with liver microsomes (human/rat, 1 mg/mL) and monitor parent compound depletion via LC-MS/MS .
- Plasma Protein Binding : Use equilibrium dialysis (37°C, 4 hours) to measure free fraction .
- In Vivo PK : Administer IV/PO doses (5–10 mg/kg) in rodents. Collect plasma samples at 0.5, 2, 6, 12, 24 hours. Calculate AUC, Cmax, and half-life using non-compartmental analysis .
Q. How to design structure-activity relationship (SAR) studies to improve target selectivity?
Methodological Answer:
-
Systematic Substituent Variation :
Position Modification Biological Impact Phenoxy ring Replace tert-butyl with CF₃ or OCH₃ Alters lipophilicity and binding pocket fit Acetamide Introduce methyl or ethyl groups Modulates metabolic stability -
Computational Modeling : Dock derivatives into target receptors (e.g., COX-2 or PPARγ) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values for kinase inhibition?
Methodological Answer:
| Study | IC₅₀ (μM) | Assay Conditions | Reference |
|---|---|---|---|
| A | 0.5 | ATP = 10 μM, 25°C | |
| B | 5.2 | ATP = 100 μM, 37°C |
- Root Cause : Higher ATP concentrations (Study B) reduce apparent potency due to competitive binding.
- Solution : Report IC₅₀ values with ATP Km (e.g., 50 μM for PKCθ) and validate with Ki calculations .
Methodological Best Practices
Q. What analytical techniques are critical for assessing compound stability under storage?
Methodological Answer:
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor decomposition via:
- HPLC-MS : Detect hydrolytic cleavage (e.g., tert-butylphenoxy-acetic acid fragment) .
- Thermogravimetric Analysis (TGA) : Identify moisture absorption (>5% weight loss indicates instability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
